(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid
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Overview
Description
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid is an organic compound characterized by the presence of a fluorophenyl group attached to a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-fluorobenzaldehyde and 2,3-dimethylbutanoic acid.
Reaction Steps:
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. These methods are optimized for high yield and purity, often employing advanced techniques such as catalytic hydrogenation and automated purification systems.
Chemical Reactions Analysis
Types of Reactions: (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The fluorophenyl group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like sodium hydride and alkyl halides are employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols.
Scientific Research Applications
(2S)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate, particularly in the development of anti-inflammatory and analgesic drugs.
Industry: The compound’s unique properties make it valuable in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid exerts its effects involves its interaction with specific molecular targets. The fluorophenyl group enhances the compound’s ability to bind to certain enzymes and receptors, modulating their activity. This interaction can influence various biochemical pathways, leading to the observed effects.
Comparison with Similar Compounds
- (2S)-3-(4-Chlorophenyl)-2,3-dimethylbutanoic acid
- (2S)-3-(4-Bromophenyl)-2,3-dimethylbutanoic acid
- (2S)-3-(4-Methylphenyl)-2,3-dimethylbutanoic acid
Comparison: Compared to its analogs, (2S)-3-(4-Fluorophenyl)-2,3-dimethylbutanoic acid exhibits unique properties due to the presence of the fluorine atom. Fluorine’s high electronegativity and small size influence the compound’s reactivity and binding affinity, making it distinct from its chlorinated, brominated, and methylated counterparts.
Properties
IUPAC Name |
(2S)-3-(4-fluorophenyl)-2,3-dimethylbutanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15FO2/c1-8(11(14)15)12(2,3)9-4-6-10(13)7-5-9/h4-8H,1-3H3,(H,14,15)/t8-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOZBBPIKNHTWBY-MRVPVSSYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C(=O)O)C(C)(C)C1=CC=C(C=C1)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15FO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.24 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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